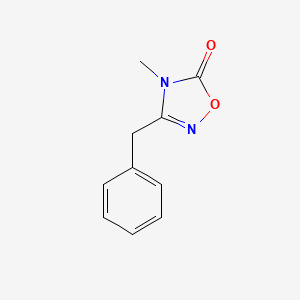
3-benzyl-4-methyl-1,2,4-oxadiazol-5(4H)-one
Cat. No. B8315817
M. Wt: 190.20 g/mol
InChI Key: PEADFXIZRFVTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03959259
Procedure details


35.2 g. (0.2 moles) of 3-(phenylmethyl)-1,2,4-oxadiazol-5(4H)-one obtained in Example 1 (a) are dissolved in 100 ml of methanol and 110 ml. (0.22 moles) of 2N sodium methylate solution are added. The solution is evaporated to dryness and the residue is dissolved in 200 ml. of anhydrous dimethylformamide. 35.5 g. (0.25 moles) of methyl iodide are added dropwise while cooling with ice water and stirring. The reaction mixture warms slightly and is stirred overnight at room temperature. The reaction mixture is concentrated and the residue is treated with water and acidified with 2N hydrochloric acid. The crystals are filtered under suction, triturated with sodium bicarbonate solution while still moist, again filtered under suction, and washed with water. 33.6 g. of 4-methyl-3-(phenylmethyl)-1,2,4-oxadiazol-5(4H)-one are obtained, m.p. 105°-107°. After recrystallizing twice from isopropanol the m.p. is 110°-112°.


Name
sodium methylate
Quantity
0.22 mol
Type
reactant
Reaction Step Two


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]2[NH:12][C:11](=[O:13])[O:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:14][O-].[Na+].CI>CO>[CH3:14][N:12]1[C:11](=[O:13])[O:10][N:9]=[C:8]1[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC1=NOC(N1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
sodium methylate
|
|
Quantity
|
0.22 mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution is evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in 200 ml
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is treated with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals are filtered under suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with sodium bicarbonate solution while still moist,
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
again filtered under suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=NOC1=O)CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
